![molecular formula C17H21ClN4O B6004222 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclohexylurea](/img/structure/B6004222.png)
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclohexylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclohexylurea (known as PNU-74654) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PNU-74654 is a selective inhibitor of the enzyme SIRT2, which plays a crucial role in various physiological and pathological processes.
Mecanismo De Acción
SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases, which play a crucial role in regulating cellular processes such as metabolism, DNA repair, and stress response. SIRT2 is involved in various physiological and pathological processes, including cell cycle regulation, mitosis, and tumorigenesis. PNU-74654 selectively inhibits SIRT2 by binding to its active site, thereby preventing the deacetylation of its substrates.
Biochemical and Physiological Effects
The inhibition of SIRT2 by PNU-74654 has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the formation of toxic protein aggregates in neurodegenerative diseases, and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, PNU-74654 has been shown to enhance the insulin signaling pathway and improve glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PNU-74654 has several advantages as a research tool, including its high selectivity for SIRT2, its ability to penetrate the blood-brain barrier, and its low toxicity. However, PNU-74654 also has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Moreover, the effects of SIRT2 inhibition by PNU-74654 can be complex and context-dependent, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on PNU-74654. One direction is to explore its potential therapeutic applications in various diseases, such as neurodegenerative disorders, cancer, and inflammation. Another direction is to investigate the effects of SIRT2 inhibition by PNU-74654 on other cellular processes, such as metabolism and DNA repair. Moreover, the development of more potent and selective SIRT2 inhibitors could lead to the discovery of new therapeutic targets and treatments for various diseases.
In conclusion, PNU-74654 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its selective inhibition of SIRT2 has been found to have various biochemical and physiological effects, including neuroprotection, anticancer activity, and anti-inflammatory effects. Although PNU-74654 has some limitations, it has several advantages as a research tool, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of PNU-74654 involves the reaction of 4-chlorobenzylhydrazine with cyclohexyl isocyanate, followed by the reaction of the resulting intermediate with 3-(dimethylamino)propionitrile and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
PNU-74654 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. SIRT2 inhibition has been shown to have neuroprotective effects in several in vitro and in vivo models of neurodegenerative diseases, such as Parkinson's and Alzheimer's diseases. PNU-74654 has also been found to inhibit the growth of cancer cells and induce apoptosis in various cancer types, including breast, lung, and colon cancer. Moreover, PNU-74654 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c18-14-8-6-13(7-9-14)12-22-11-10-16(21-22)20-17(23)19-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQBZJHVJWAIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-cyclohexylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(1-acetyl-4-piperidinyl)methyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6004142.png)
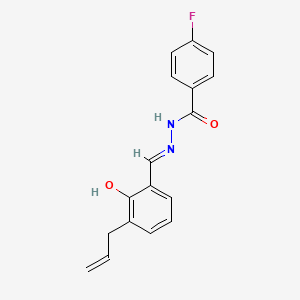
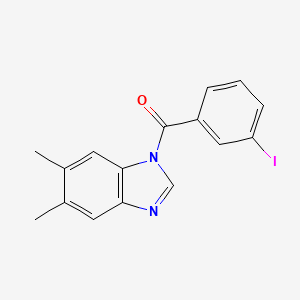
![3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B6004160.png)
![5-amino-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6004161.png)
![N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6004176.png)
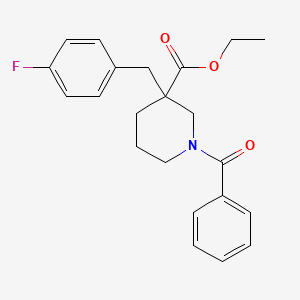
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6004178.png)
![4-tert-butylcyclohexyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B6004191.png)
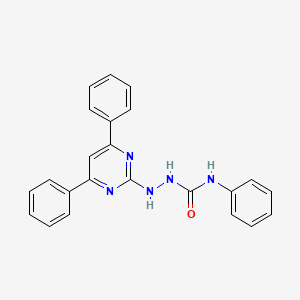
![2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6004211.png)
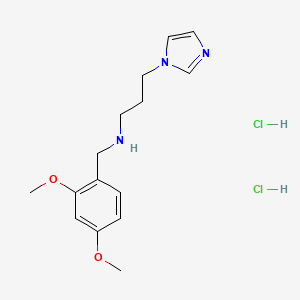
![3-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6004226.png)
![3-[(4-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)methyl]pyridine](/img/structure/B6004228.png)